Aphidicolin-17-monoacetate is a derivative of aphidicolin, a natural tetracyclic diterpenoid known for its potent inhibitory effects on eukaryotic DNA synthesis. This compound has garnered interest due to its selective inhibition of DNA polymerase alpha, making it a valuable tool in molecular biology and cancer research.
Aphidicolin was originally isolated from the culture filtrates of the fungus Phoma betae, which is associated with leaf spot disease in sugar beet. The compound has been studied extensively for its biochemical properties and potential applications in inhibiting DNA replication in various cell types, including sea urchin embryos and HeLa cells .
The synthesis of aphidicolin-17-monoacetate involves chemical modification of the parent compound, aphidicolin. Specific methods include:
The reaction conditions typically require controlled temperatures and times to ensure complete conversion while minimizing side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Aphidicolin-17-monoacetate retains the core tetracyclic structure of aphidicolin but features an acetyl group at the 17th carbon position.
Aphidicolin-17-monoacetate is primarily involved in competitive inhibition reactions with DNA polymerases.
The compound competes with deoxycytidine triphosphate (dCTP) for binding at the active site of DNA polymerase alpha. This competitive inhibition results in a significant reduction in DNA synthesis rates in treated cells. Kinetic studies have shown that the inhibition constants (Ki) for aphidicolin analogs, including aphidicolin-17-monoacetate, indicate strong binding affinity to the enzyme .
The mechanism by which aphidicolin-17-monoacetate exerts its inhibitory effects involves:
Research has demonstrated that treatment with aphidicolin-17-monoacetate results in significant decreases in DNA synthesis rates in various cell lines, confirming its role as an effective inhibitor.
Aphidicolin-17-monoacetate serves several important roles in scientific research:
Aphidicolin-17-monoacetate is a diterpenoid secondary metabolite primarily biosynthesized by phytopathogenic fungi, notably Phoma betae (Frank PS-13 strain). This fungus, responsible for sugar beet leaf spot disease, produces aphidicolin and its derivatives, including aphidicolin-17-monoacetate and 3-deoxyaphidicolin, as phytotoxic compounds [2] [5]. Fungal diterpenoid biosynthesis initiates with the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form geranylgeranyl diphosphate (GGPP), catalyzed by GGPP synthase (PbGGS). GGPP undergoes cyclization via aphidicolan-16β-ol synthase (PbACS), a class I diterpene synthase, to generate syn-copalyl diphosphate (syn-CPP). Subsequent cyclization and rearrangement yield the aphidicolin skeleton, involving a 9β-H → C-8 hydride shift [1] [8].
The biosynthetic gene cluster (BGC) for aphidicolin in Phoma betae includes genes encoding diterpene synthases (PbACS, PbGGS) and cytochrome P450 monooxygenases (PbP450-1, PbP450-2). PbP450 enzymes hydroxylate the C-3, C-17, and C-18 positions of the aphidicolin precursor. Subcellular localization studies confirm that PbACS and PbGGS operate in the cytosol, while PbP450s associate with the endoplasmic reticulum, indicating compartmentalized biosynthesis [8]. Although the complete BGC for Phoma betae remains unsequenced, homologous clusters in Cephalosporium aphidicola (the canonical aphidicolin producer) suggest conserved enzymatic functions. Key tailoring enzymes, including acetyltransferases responsible for 17-O-acetylation, are inferred from metabolite profiles but require molecular characterization [1] [5].
Table 1: Key Enzymes in Aphidicolin Biosynthesis
Enzyme | Gene Symbol | Function | Localization |
---|---|---|---|
GGPP synthase | PbGGS | IPP/DMAPP condensation | Cytosol |
Aphidicolan synthase | PbACS | syn-CPP cyclization | Cytosol |
Cytochrome P450-1 | PbP450-1 | C-3/C-17 hydroxylation | Endoplasmic reticulum |
Cytochrome P450-2 | PbP450-2 | C-18 hydroxylation | Endoplasmic reticulum |
Acetyltransferase | Unknown | 17-O-acetylation | Undetermined |
Aphidicolin-17-monoacetate arises from regioselective acetylation of aphidicolin at the C-17 hydroxyl group. This modification is catalyzed by an acetyltransferase, likely using acetyl-CoA as a cofactor. In Phoma betae, this enzyme acts late in the biosynthetic pathway, converting preformed aphidicolin into the 17-monoacetate derivative. The exact enzyme remains unidentified, but its activity correlates with fungal cultures transitioning to stationary phase, suggesting nutrient-dependent regulation [2] [5]. The acetyltransferase exhibits strict regioselectivity: acetylation occurs exclusively at C-17 rather than the C-3 or C-18 hydroxyl groups. This specificity is attributed to the steric accessibility of C-17 and the electrostatic environment of the enzyme’s active site [3] [5].
Acetylation at C-17 reduces aphidicolin’s inhibitory potency against DNA polymerase α. Biochemical assays reveal aphidicolin-17-monoacetate has a Ki of 0.89 µg/ml, approximately double that of aphidicolin (Ki = 0.44 µg/ml), indicating a 2-fold decrease in binding affinity. This competitive inhibition is specific to dCTP incorporation, as neither dATP, dGTP, nor dTTP kinetics are significantly altered by acetylation [2] [6]. The reduced efficacy stems from steric hindrance: the 17-acetate group disrupts hydrogen bonding between the C-17 hydroxyl and DNA polymerase α’s Asn-891 residue. Molecular docking simulations confirm the acetate moiety displaces a key water molecule involved in the aphidicolin-enzyme interaction, weakening binding [3]. Despite lower potency, aphidicolin-17-monoacetate retains in vivo activity, inhibiting DNA synthesis in sea urchin embryos and HeLa cells without affecting RNA/protein synthesis [2].
Modifications at C-3 and C-17 differentially impact aphidicolin’s bioactivity:
Table 2: SAR of Aphidicolin Analogues Against DNA Polymerase α
Compound | Ki (µg/ml) | Competitive Inhibition | Relative Potency |
---|---|---|---|
Aphidicolin | 0.44 | dCTP | 1.0 (reference) |
Aphidicolin-17-monoacetate | 0.89 | dCTP | 0.5 |
3-Deoxyaphidicolin | 0.44 | dCTP | 1.0 |
Aphidicolin-3,18-orthoacetate | >5.0 | None | <0.1 |
SAR trends establish that:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7